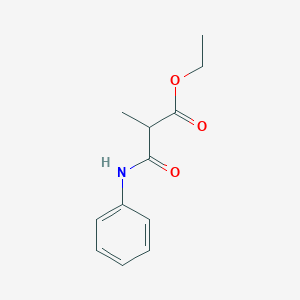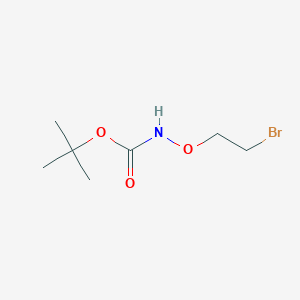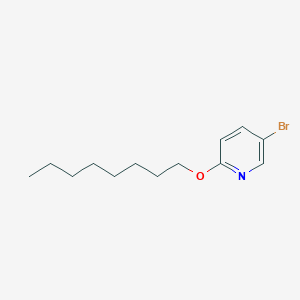![molecular formula C10H11N3O B8708994 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol](/img/structure/B8708994.png)
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol is an organic compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to an ethanol moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Attachment of the triazole ring to the phenyl group: This step often involves a nucleophilic substitution reaction where the triazole ring is introduced to a halogenated phenyl compound.
Introduction of the ethanol moiety: The final step involves the reduction of a carbonyl group (such as an aldehyde or ketone) to form the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]acetaldehyde or 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid.
Reduction: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethane.
Substitution: Formation
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H11N3O/c14-6-5-9-1-3-10(4-2-9)13-7-11-12-8-13/h1-4,7-8,14H,5-6H2 |
InChIキー |
OKSOFQKAKWWJBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCO)N2C=NN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

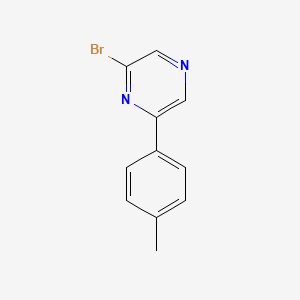

![1,2,3,4-Tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B8708924.png)
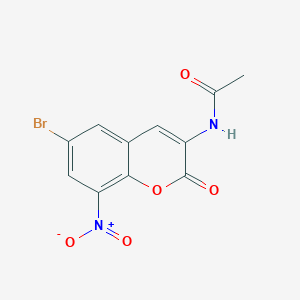
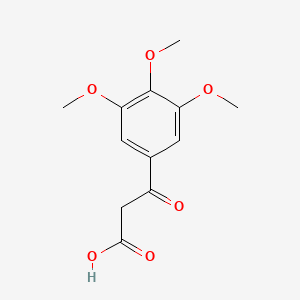
![Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester](/img/structure/B8708947.png)
![[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-yl]methylamine](/img/structure/B8708952.png)
